Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₄H₂₀ClN₃O₂ and a molecular weight of 297.79 g/mol . It is characterized by a piperazine ring substituted at the 1-position with a tert-butyl carboxylate group and at the 4-position with a 6-chloropyridin-2-yl moiety. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of a piperazine derivative with a substituted pyridine derivative in the presence of a base and a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Hydrolysis: The tert-butyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the tert-butyl ester group.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloropyrazin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the 6-chloropyridin-2-yl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJYXRDBYZANLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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